

2-chloro-3,5-dimethylphenol CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylphenol

Cat. No.: B047332

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An In-depth Technical Guide to 2-chloro-3,5-dimethylphenol

This technical guide provides a comprehensive overview of **2-chloro-3,5-dimethylphenol**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for synthesis, and insights into its biological context, supported by clear data presentation and visualizations.

Core Chemical Identity

2-chloro-3,5-dimethylphenol, also known by synonyms such as 2-Chloro-3,5-xilenol, is a halogenated derivative of 3,5-dimethylphenol.^{[1][2][3]} It is categorized as a pharmaceutical intermediate.^[1]

Physicochemical Properties

The fundamental properties of **2-chloro-3,5-dimethylphenol** are summarized in the table below, providing a quantitative profile of the compound.

Property	Value
CAS Number	5538-41-0[1][2][3][4][5]
Molecular Formula	C8H9ClO[1][3][4][5][6]
Molecular Weight	156.61 g/mol [1][3][4][5][7]
Appearance	White Flakes[6]
Melting Point	115-116 °C[1][2]
Boiling Point	230.6 - 231 °C at 760 mmHg[1][2]
Density	1.183 g/cm ³ [1][2]
Flash Point	93.3 °C[1][2]
XLogP3	2.9[1][7]
Topological Polar Surface Area	20.2 Å ² [1][7]

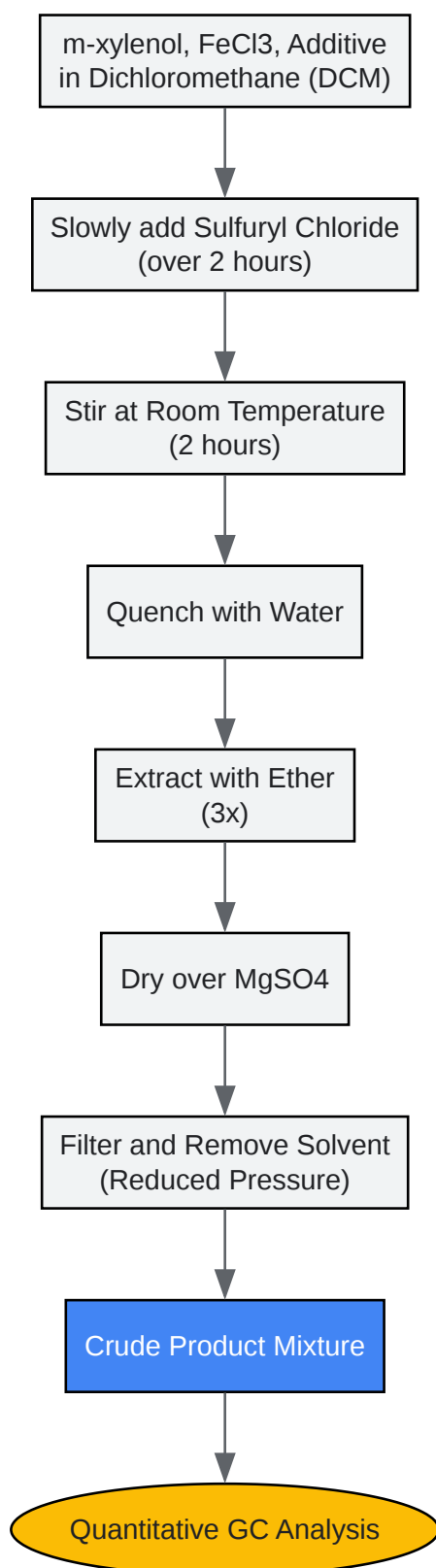
Synthesis of Chlorinated Dimethylphenols

The following protocol describes a general method for the chlorination of m-xyleneol, which results in a mixture of chlorinated products, including 2,4-dichloro-3,5-dimethylphenol and **2-chloro-3,5-dimethylphenol**. This regioselective reaction utilizes sulfuryl chloride as the chlorinating agent.[8]

Experimental Protocol: Chlorination of m-Xyleneol[8]

- **Reaction Setup:** To a solution of m-xyleneol (6.1 g, 50 mmol), iron(III) chloride (FeCl₃, 25 mg, 0.154 mmol), and an additive (30 mg) in dichloromethane (DCM, 25 mL) in a 50 mL round-bottomed flask, add freshly distilled sulfuryl chloride (4.66 mL, 57.7 mmol) slowly over 2 hours using a pressure-equalizing dropping funnel.
- **Reaction Execution:** Stir the mixture at room temperature for an additional 2 hours.
- **Quenching:** Quench the reaction by adding 20 mL of water.
- **Extraction:** Extract the organic components from the aqueous layer using ether (3 x 30 mL).

- **Drying and Concentration:** Combine the ether layers and dry over magnesium sulfate (MgSO_4). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- **Analysis:** The crude product can then be weighed and analyzed by quantitative gas chromatography (GC) using an internal standard such as tetradecane to determine the yield of the various chlorinated phenols. The reported yield for this specific procedure was 75% for 2,4-dichloro-3,5-dimethylphenol, 10% for **2-chloro-3,5-dimethylphenol**, and 9% for 4-chloro-3,5-dimethylphenol.[8]



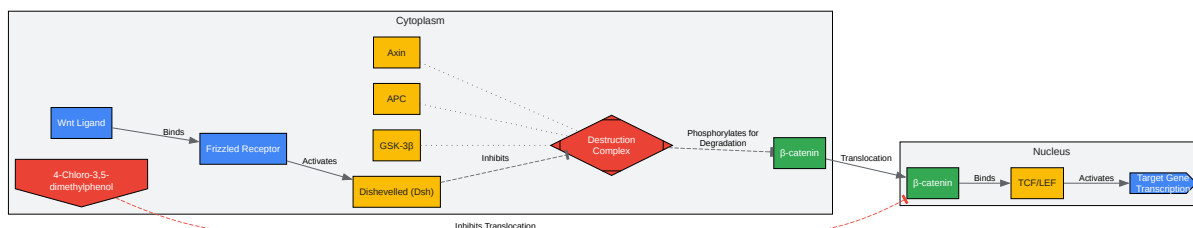
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Synthesis Workflow for Chlorination of m-Xylenol.

Biological Activity and Signaling Pathways

While specific signaling pathway data for **2-chloro-3,5-dimethylphenol** is not extensively detailed in current literature, significant research exists for its isomer, 4-chloro-3,5-dimethylphenol (also known as chloroxylenol or PCMX). This compound, a common antiseptic agent, has demonstrated potential anticancer properties, particularly in colorectal cancer.[9]

Studies have shown that 4-chloro-3,5-dimethylphenol can inhibit the Wnt/ β -catenin signaling pathway.[9] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. The compound impedes the nuclear translocation of β -catenin, preventing it from forming a complex with T-cell factor 4 (TCF4). This action downregulates key Wnt target genes, leading to reduced cancer cell viability, proliferation, and migration, and the induction of apoptosis.[9] Given the structural similarity, investigating whether **2-chloro-3,5-dimethylphenol** exhibits similar activity presents a valuable avenue for research.



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Inhibition of Wnt/ β -catenin Pathway by 4-chloro-3,5-dimethylphenol.

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